β-Glucuronidase Inhibition: A 7-Fold Lower Potency than the Closest Active Analog
In a head-to-head β-glucuronidase inhibition assay, 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one exhibits significantly lower potency compared to the most active analog in the study. Its IC50 value is 7.3-fold higher than that of 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 6.3-fold higher than 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, indicating that the 3,6-dichloro substitution pattern is suboptimal for this target [1]. This is a critical negative data point for selecting the right tool compound; if high potency is required, this is the wrong choice, but if a weaker, or perhaps more selective, inhibitor is needed, this compound is a defined option.
| Evidence Dimension | β-glucuronidase (E. coli) inhibition |
|---|---|
| Target Compound Data | IC50 = 380.26 ± 0.92 μM |
| Comparator Or Baseline | 7,8-dihydroxy-4-methyl-2H-chromen-2-one (Compound 9): IC50 = 52.39 ± 1.85 μM; 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 18): IC50 = 60.50 ± 0.87 μM; D-saccharic acid 1,4-lactone (Standard): IC50 = 45.75 ± 2.16 μM |
| Quantified Difference | 7.3-fold less potent than Compound 9; 6.3-fold less potent than Compound 18; 8.3-fold less potent than standard. |
| Conditions | In vitro β-glucuronidase (E. coli) inhibition assay |
Why This Matters
This quantifies the compound's specific, weaker inhibition profile, enabling researchers to select it for applications requiring a less potent coumarin-based β-glucuronidase inhibitor or to avoid it when high potency is needed.
- [1] Khan, K. M., Fakhri, M. I., Shaikh, N. N., Saad, S. M., Hussain, S., Perveen, S., & Choudhary, M. I. (2014). β-Glucuronidase Inhibitory Studies on Coumarin Derivatives. Medicinal Chemistry, 10(8), 778-782. View Source
